molecular formula C16H9FN2O5 B11708927 N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11708927
M. Wt: 328.25 g/mol
InChI Key: XWINSRXRNBFWIK-UHFFFAOYSA-N
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Description

    Reagents: 4-fluoroaniline, acetic anhydride

    Conditions: Reflux in acetic acid

    Product: N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, automated systems, and environmentally friendly solvents. The reaction conditions are carefully controlled to ensure consistency and high purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro and fluorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

  • Step 1: Synthesis of Chromene Core

      Reagents: Salicylaldehyde, malononitrile

      Conditions: Reflux in ethanol with a catalytic amount of piperidine

      Product: 2-amino-4H-chromene

  • Step 2: Nitration

      Reagents: Nitric acid, sulfuric acid

      Conditions: Low temperature (0-5°C)

      Product: 6-nitro-2-amino-4H-chromene

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation or alkylation at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: 6-nitroso-2-oxo-2H-chromene-3-carboxamide

    Reduction: 6-amino-2-oxo-2H-chromene-3-carboxamide

    Substitution: 4-bromo-N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-nitro-2-oxo-2H-chromene-3-carboxamide
  • N-(4-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the fluorophenyl and nitro groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and differentiates it from other chromene derivatives.

Properties

Molecular Formula

C16H9FN2O5

Molecular Weight

328.25 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9FN2O5/c17-10-1-3-11(4-2-10)18-15(20)13-8-9-7-12(19(22)23)5-6-14(9)24-16(13)21/h1-8H,(H,18,20)

InChI Key

XWINSRXRNBFWIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)F

Origin of Product

United States

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